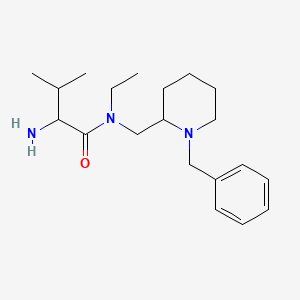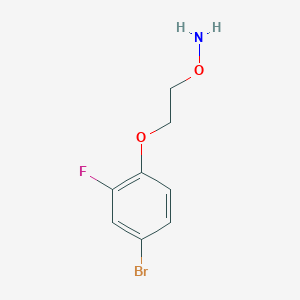![molecular formula C15H16BrN3O2 B14781287 8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one is a synthetic organic compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.184 g/mol . This compound is part of the imidazoquinoline family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate quinoline derivatives with brominated imidazole intermediates . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the bromine substituent.
Substitution: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the PI3K/mTOR signaling pathways, which play a crucial role in cell growth, proliferation, and survival. By inhibiting these pathways, the compound can modulate various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one can be compared with other imidazoquinoline derivatives, such as:
8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one: Known for its potent ATM kinase inhibition.
Quinolinyl-pyrazoles: These compounds exhibit varying pharmacological activities depending on the nitrogen position at the core moiety.
4-Hydroxy-2-quinolones: These derivatives are known for their diverse biological activities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit the PI3K/mTOR pathways, making it a valuable compound for research and potential therapeutic use.
Properties
Molecular Formula |
C15H16BrN3O2 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
8-bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C15H16BrN3O2/c1-9(21-3)8-19-14-11-6-10(16)4-5-12(11)17-7-13(14)18(2)15(19)20/h4-7,9H,8H2,1-3H3 |
InChI Key |
LQXNSMGAPOCMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


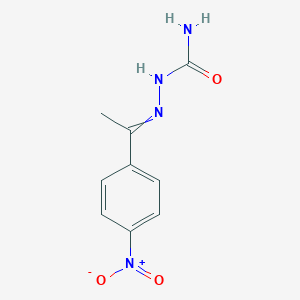
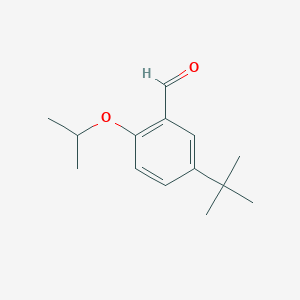

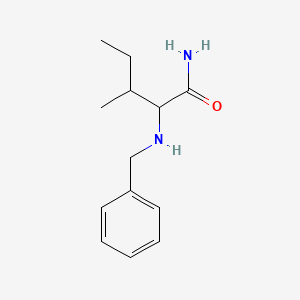
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781236.png)
![2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid](/img/structure/B14781241.png)

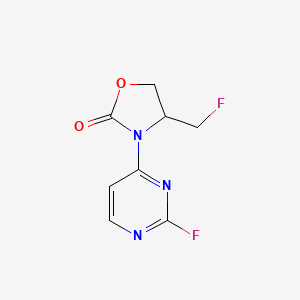
![Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B14781265.png)
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)
![(3E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[(3-hydroxynaphthalen-2-YL)formamido]imino}butanamide](/img/structure/B14781279.png)

